molecular formula C19H19N3O2S B14942577 4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14942577
M. Wt: 353.4 g/mol
InChI Key: REKPSJSTGIBBFF-UHFFFAOYSA-N
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Description

4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a unique structure combining a pyrroloquinoline core with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, imidazole derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately exerting the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: Shares the imidazole moiety but lacks the pyrroloquinoline core.

    4-hydroxy-2-quinolone: Contains a quinoline core but differs in functional groups and overall structure.

Uniqueness

4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its combination of a pyrroloquinoline core with an imidazole moiety, providing distinct chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

5,11,11-trimethyl-9-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C19H19N3O2S/c1-11-5-6-13-12(10-25-18-20-7-8-21(18)4)9-19(2,3)22-15(13)14(11)16(23)17(22)24/h5-9H,10H2,1-4H3

InChI Key

REKPSJSTGIBBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CSC4=NC=CN4C

Origin of Product

United States

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